Cas no 1121-19-3 (4-Methylpyridin-3-ol)
4-Methylpyridin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-Methylpyridin-3-ol
- 3-HYDROXY-4-METHYLPYRIDINE
- AC-7349
- J-515812
- FT-0645741
- A23268
- WYOZXMYWGIJYSQ-UHFFFAOYSA-N
- MFCD04114227
- CL8879
- SCHEMBL307352
- DTXSID30376563
- PS-9278
- EN300-93037
- 4-methyl-pyridin-3-ol
- 3-Pyridinol, 4-methyl-
- 4-methyl-3-hydroxy-pyridine
- 4-methyl-3-pyridinol;4-Methylpyridin-3-ol;3-Hydroxy-4-picoline
- CS-W018986
- 4-METHYL-3-PYRIDINOL
- 3-hydroxy-4-methylpyridine, AldrichCPR
- AKOS005258929
- SY005852
- 1121-19-3
- PB23391
- AM802934
- 3-Hydroxy-4-picoline
- DB-011382
- 4-Methylpyridine-3-ol
-
- MDL: MFCD04114227
- Inchi: 1S/C6H7NO/c1-5-2-3-7-4-6(5)8/h2-4,8H,1H3
- InChI Key: WYOZXMYWGIJYSQ-UHFFFAOYSA-N
- SMILES: OC1C=NC=CC=1C
Computed Properties
- Exact Mass: 109.05300
- Monoisotopic Mass: 109.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.9
- Topological Polar Surface Area: 33.1A^2
Experimental Properties
- Density: 1.12
- Melting Point: 116-120°C
- Boiling Point: 316.2℃ at 760 mmHg
- Flash Point: 145℃
- Refractive Index: 1.55
- PSA: 33.12000
- LogP: 1.09560
4-Methylpyridin-3-ol Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
4-Methylpyridin-3-ol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methylpyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068361-1g |
4-Methylpyridin-3-ol |
1121-19-3 | 97% | 1g |
£51.00 | 2022-03-01 | |
| Fluorochem | 068361-5g |
4-Methylpyridin-3-ol |
1121-19-3 | 97% | 5g |
£184.00 | 2022-03-01 | |
| Fluorochem | 068361-25g |
4-Methylpyridin-3-ol |
1121-19-3 | 97% | 25g |
£573.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H179446-10g |
4-Methylpyridin-3-ol |
1121-19-3 | 96% | 10g |
¥519.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H179446-1g |
4-Methylpyridin-3-ol |
1121-19-3 | 96% | 1g |
¥92.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H179446-250mg |
4-Methylpyridin-3-ol |
1121-19-3 | 96% | 250mg |
¥47.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H179446-5g |
4-Methylpyridin-3-ol |
1121-19-3 | 96% | 5g |
¥308.90 | 2023-09-02 | |
| ChemScence | CS-W018986-5g |
4-Methylpyridin-3-ol |
1121-19-3 | 99.59% | 5g |
$175.0 | 2022-04-28 | |
| ChemScence | CS-W018986-10g |
4-Methylpyridin-3-ol |
1121-19-3 | 99.59% | 10g |
$279.0 | 2022-04-28 | |
| ChemScence | CS-W018986-25g |
4-Methylpyridin-3-ol |
1121-19-3 | 99.59% | 25g |
$495.0 | 2022-04-28 |
4-Methylpyridin-3-ol Suppliers
4-Methylpyridin-3-ol Related Literature
-
Kenneth J. Broadley,Erica Burnell,Robin H. Davies,Alan T. L. Lee,Stephen Snee,Eric J. Thomas Org. Biomol. Chem. 2016 14 3765
-
2. 638. The constitution of yohimbine and related alkaloids. Part XIII. The synthesis of some 12H-indolo[2,3-a]pyridocolinium salts substituted at the 2-positionG. A. Swan,P. R. Thomas J. Chem. Soc. 1963 3440
-
Tevfik Aysu,Mehmet Ma?uk Kü?ük,Ayhan Demirba? RSC Adv. 2014 4 55912
-
Mark D. Garrett,Robin Scott,Gary N. Sheldrake,Howard Dalton,Paul Goode Org. Biomol. Chem. 2006 4 2710
-
A. R. Katritzky Q. Rev. Chem. Soc. 1956 10 395
Additional information on 4-Methylpyridin-3-ol
4-Methylpyridin-3-ol (CAS No. 1121-19-3): Applications and Recent Research Developments
4-Methylpyridin-3-ol, also known by its CAS number 1121-19-3, is a significant heterocyclic compound that has garnered considerable attention in the field of chemical and pharmaceutical research. This compound, featuring a pyridine ring substituted with a methyl group at the 4-position and a hydroxyl group at the 3-position, exhibits a unique set of chemical properties that make it valuable in various applications. The structural characteristics of 4-Methylpyridin-3-ol contribute to its versatility, enabling its use as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
The compound's molecular structure, characterized by a nitrogen-containing aromatic ring, allows for interactions with biological targets that are not typically observed with aliphatic or other aromatic compounds. This property has made 4-Methylpyridin-3-ol a subject of interest in medicinal chemistry, where it serves as a building block for designing molecules with potential therapeutic effects. Recent studies have highlighted its role in the synthesis of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.
In the realm of drug discovery, 4-Methylpyridin-3-ol has been explored for its ability to modulate enzyme activity. For instance, researchers have investigated its derivatives as inhibitors of Janus kinases (JAKs), which play a key role in signal transduction pathways involved in immune responses and hematopoiesis. The hydroxyl group in the molecule provides a site for further functionalization, allowing chemists to tailor the properties of the compound for specific biological activities. This flexibility has led to the development of several novel compounds that are being evaluated in preclinical studies for their efficacy and safety.
Beyond pharmaceutical applications, 4-Methylpyridin-3-ol finds utility in the agrochemical industry. Its derivatives have been shown to possess herbicidal and pesticidal properties, making them valuable components in crop protection formulations. The compound's ability to interact with biological systems at multiple levels allows it to disrupt metabolic pathways in weeds and pests while minimizing harm to crops. This has spurred interest in developing environmentally friendly agrochemicals that rely on such naturally occurring or easily synthesized intermediates.
The synthesis of 4-Methylpyridin-3-ol can be achieved through various chemical pathways, including condensation reactions and oxidation processes. Modern synthetic methods have improved the efficiency and yield of these processes, making it more cost-effective to produce the compound on an industrial scale. Advances in catalytic techniques have also enabled greener synthesis routes, reducing the environmental impact associated with its production. These developments are crucial for meeting the growing demand for high-quality intermediates like 4-Methylpyridin-3-ol in various industries.
In recent years, computational chemistry has played an increasingly important role in understanding the behavior of 4-Methylpyridin-3-ol. Molecular modeling studies have helped researchers predict how this compound interacts with biological targets, providing insights into its potential therapeutic applications. These computational approaches complement experimental work by allowing for rapid screening of derivatives with enhanced properties. Such integrative strategies have accelerated the discovery process in drug development pipelines.
The future prospects for 4-Methylpyridin-3-ol are promising, with ongoing research exploring new applications and improving existing ones. As our understanding of biological systems grows, so does the potential for this versatile compound to contribute to innovative solutions in medicine and agriculture. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for society.
1121-19-3 (4-Methylpyridin-3-ol) Related Products
- 1849-54-3(3-Hydroxypyridine-4-carboxaldehyde)
- 101925-24-0(3-Pyridinol,4-(1-methylethyl)-)
- 142503-06-8(4-ethynyl-3-Pyridinol)
- 6220-93-5(4-Methylquinolin-3-ol)
- 75458-12-7(8-Quinolinol,7-methyl-,radicalion(1+)(9CI))
- 33349-67-6(4-Pyridinemethanol,3-hydroxy-)
- 776317-35-2(3-Pyridinol,4-[(4-ethylphenyl)methyl]-)
- 61893-03-6(3-Pyridinol, 4-propyl-)
- 142918-38-5(3-Methoxy-4-methylpyridine)
- 101925-26-2(4-Phenylpyridin-3-ol)